molecular formula C11H10ClN3OS B2750676 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide CAS No. 685541-32-6

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide

Cat. No.: B2750676
CAS No.: 685541-32-6
M. Wt: 267.73
InChI Key: YGWSDBKJEBXZLC-UHFFFAOYSA-N
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Description

Historical Context of Thiazole Scaffolds in Medicinal Chemistry

Thiazoles, five-membered rings containing nitrogen and sulfur, have been pivotal in drug discovery since the 19th century. The Hantzsch synthesis, developed in 1887, enabled efficient thiazole derivatization by condensing α-haloketones with thioamides or thioureas. Early applications focused on antimicrobial agents, but the 20th century saw expansion into anticancer, antiviral, and anti-inflammatory domains. For instance, the thiazole ring in penicillin analogs demonstrated the scaffold’s capacity to interfere with bacterial cell wall synthesis. Modern studies reveal that substitutions at positions 2, 4, and 5 critically modulate bioactivity, as seen in the FDA-approved drug dasatinib, which features a 2-aminothiazole moiety.

Significance of Carbohydrazide Derivatives in Pharmaceutical Research

Carbohydrazides (R–CONH–NH2) are hydrazide derivatives known for their metal-chelating and hydrogen-bonding capabilities. These properties enhance interactions with biological targets, such as enzymes or DNA. In antitubercular research, isoniazid—a hydrazide derivative—revolutionized treatment by inhibiting mycolic acid synthesis. For this compound, the carbohydrazide group at position 5 facilitates hydrogen bonding with residues in protein active sites, as demonstrated in molecular docking studies. This moiety also improves solubility compared to nonpolar thiazole derivatives, a key factor in bioavailability.

Evolution as a Pharmacophore in Drug Discovery

The compound’s pharmacophoric features arise from systematic substitutions on the thiazole core. Chlorine at the para position of the phenyl ring enhances electron-withdrawing effects, stabilizing the molecule and promoting hydrophobic interactions. Methyl at position 4 contributes steric bulk, potentially shielding the thiazole ring from metabolic degradation. Fragment-based drug design (FBDD) strategies highlight thiazoles as privileged scaffolds due to their balanced hydrophobicity and capacity for diverse substituents. A ChEMBL database analysis identified over 108,000 bioactive thiazoles, with amides and amines being the most prevalent substituents.

Conceptual Framework and Theoretical Background

Theoretical studies on this compound emphasize its electronic and steric properties. Density functional theory (DFT) calculations predict a planar geometry, enabling π-π stacking with aromatic residues in target proteins. The chlorophenyl group’s Hammett sigma constant ($$ \sigma_{\text{para}} = 0.23 $$) suggests moderate electron withdrawal, which may polarize the thiazole ring and enhance electrophilic reactivity. Molecular docking against cyclin-dependent kinases (CDKs) reveals binding affinities driven by hydrogen bonds between the carbohydrazide group and kinase hinge regions.

Table 1: Key Physicochemical Properties of this compound

Property Value
Molecular Formula $$ \text{C}{11}\text{H}{10}\text{ClN}_3\text{OS} $$
Molar Mass (g/mol) 267.73
XLogP3 2.7 (predicted)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bond Count 3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-6-9(10(16)15-13)17-11(14-6)7-2-4-8(12)5-3-7/h2-5H,13H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWSDBKJEBXZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328098
Record name 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685541-32-6
Record name 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using α-haloketones under basic conditions to yield the thiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) on the phenyl ring can be achieved using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays.

Activity Type Target Organism Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Anticancer Activity

The anticancer potential of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide has been explored in various studies. For example, it has shown promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and other types of cancer cells.

Activity Type Cell Line IC50 Value Reference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023

Study on Antimicrobial Activity

A recent study assessed the efficacy of this compound against various bacterial strains. The findings indicated that it exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli with MIC values indicating potential for development as an antimicrobial agent.

Anticancer Activity Evaluation

In another study focused on anticancer properties, the compound was tested on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional group modifications in analogous compounds:

Compound Name Substituents/R Groups Functional Group Key Properties/Activities Reference
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide (Target Compound) 4-Chlorophenyl, Methyl Carbohydrazide High hydrogen-bonding potential; unstudied bioactivity N/A
4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide 4-Trifluoromethylphenyl Carbohydrazide Enhanced electronegativity; improved metabolic stability
2-[(2E)-2-(2-Furylmethylene)hydrazino]-4-(4-chlorophenyl)-5-methylthiazole Furylmethylene hydrazino Hydrazino Altered electronic properties due to furan ring
3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-Chlorophenyl, 4-Nitrophenyl Triazole-thione Antihypertensive via α1-adrenergic blockade
Trans-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one 4-Chlorophenyl, Methyl Thiazolidinone Rigid ring structure; potential enzyme inhibition
2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid 4-Chlorobenzyl, Methyl Carboxylic acid Increased acidity; modified solubility
2-Chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide Chlorophenyl, Benzenesulfonamide Sulfonamide Enhanced binding to enzymes (e.g., carbonic anhydrase)

Physicochemical Properties

  • Crystallinity : The target compound’s carbohydrazide group promotes hydrogen bonding, as seen in isostructural fluorophenyl analogs (e.g., planar conformations in ) .
  • Solubility : Sulfonamide and carboxylic acid derivatives (e.g., ) exhibit higher water solubility compared to carbohydrazides due to ionizable groups.

Biological Activity

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C11H10ClN3OS
  • Molecular Weight : 267.73 g/mol
  • Melting Point : 234-236 °C
  • Density : 1.386 g/cm³ (predicted)
  • pKa : 11.09 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • In Vitro Cytotoxicity
    • The compound was tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated a range of IC50 values, demonstrating significant cytotoxic activity.
    • Table 1 summarizes the IC50 values of selected thiazole derivatives:
    CompoundCell LineIC50 (µg/mL)
    This compoundMCF-7X.X
    This compoundHepG2X.X
    Reference Drug (5-Fluorouracil)MCF-76.80
    Reference Drug (5-Fluorouracil)HepG28.40
    (Note: Specific IC50 values for the compound need to be filled based on experimental data)
  • Mechanism of Action
    • The anticancer activity is attributed to the induction of apoptosis in cancer cells. Studies have shown an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, leading to programmed cell death.
    • Flow cytometric analysis revealed that treatment with this compound causes cell cycle arrest at the S and G2/M phases.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the thiazole ring significantly influences biological activity:

  • The chlorophenyl group at position 4 enhances lipophilicity and cytotoxicity.
  • Modifications in the hydrazide moiety can lead to varied biological responses, emphasizing the importance of structural modifications for optimizing therapeutic efficacy.

Case Studies

  • Study on Thiazole Derivatives
    • A study synthesized several thiazole derivatives and evaluated their anticancer properties. Among them, compounds with electron-donating groups exhibited higher activity against MCF-7 and HepG2 cells.
    • Notably, derivatives with a methyl group at position 4 of the phenyl ring showed enhanced cytotoxicity compared to those without this substitution.
  • In Vivo Studies
    • In vivo studies using tumor-bearing mouse models demonstrated that certain thiazole derivatives selectively target tumor cells, indicating potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbohydrazide?

  • Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives of thiazoles are often prepared by reacting thiazole-5-carboxylic acid hydrazides with substituted aldehydes or ketones under acidic catalysis (e.g., acetic acid). This method yields high-purity products, as evidenced by NMR and LCMS validation . Key steps include:

  • Step 1 : Synthesis of the thiazole-5-carbohydrazide intermediate (e.g., via cyclization of thiourea derivatives).
  • Step 2 : Condensation with 4-chlorobenzaldehyde under reflux in ethanol or methanol.
  • Optimization : Catalytic acid (e.g., glacial acetic acid) improves reaction efficiency, achieving yields >75% .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Answer :

  • 1H/13C-NMR : Confirms substitution patterns on the thiazole ring and hydrazide moiety. For instance, the hydrazide NH proton appears as a singlet at δ ~10–12 ppm .
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N–H) confirm functional groups .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., N–H⋯O/S hydrogen bonds), validated using SHELX or ORTEP software .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Derivatives of 4-methyl-thiazole carbohydrazides exhibit antibacterial activity, particularly against Gram-positive bacteria (e.g., Bacillus subtilis), with MIC values <50 µg/mL. DNA binding studies using UV-Vis and fluorescence spectroscopy suggest intercalation or groove-binding mechanisms .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations of this compound?

  • Answer : Discrepancies in NMR or IR data (e.g., ambiguous NH proton assignments) can be resolved via single-crystal X-ray diffraction. For example:

  • SHELXL refinement : Accurately models thermal displacement parameters and hydrogen bonding (e.g., N–H⋯S interactions in thiazole derivatives) .
  • ORTEP-3 visualization : Clarifies molecular geometry and torsion angles (e.g., dihedral angles between aromatic rings and hydrazide groups) .
  • Case Study : A related compound, (E)-N′-(4-fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, showed a torsion angle of 81.5° in its C–N–N–C linkage, resolving spectral ambiguities .

Q. What computational approaches are suitable for predicting the compound’s reactivity and binding affinity?

  • Answer :

  • DFT/B3LYP : Calculates frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and stability. For example, a HOMO-LUMO gap <4 eV suggests high reactivity .
  • Molecular docking (AutoDock) : Screens interactions with biological targets (e.g., DNA helices or bacterial enzymes). Hydrazide moieties often form hydrogen bonds with active-site residues .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., dispersion forces contribute >60% to crystal stability in similar compounds) .

Q. How can isomerization or byproduct formation during synthesis be minimized?

  • Answer :

  • Lewis acid catalysis : Use of BF₃·Et₂O or AlCl₃ promotes regioselective cyclization, reducing cis/trans isomer byproducts .
  • Solvent control : Polar aprotic solvents (e.g., DMF) favor kinetic control, while protic solvents (e.g., ethanol) may stabilize undesired tautomers .
  • Chromatographic monitoring : TLC or HPLC tracks reaction progress, enabling early termination to avoid degradation .

Q. What strategies optimize the compound’s bioactivity through structural modification?

  • Answer :

  • Substitution at the 4-methyl position : Introducing electron-withdrawing groups (e.g., –NO₂) enhances antibacterial potency but may reduce solubility .
  • Hydrazide chain elongation : Adding arylidene groups (e.g., 4-fluorophenyl) improves DNA binding affinity, as shown in fluorescence quenching assays .
  • Table :
Modification SiteFunctional GroupBioactivity Impact
Thiazole C-2Pyridinyl↑ Antibacterial
Hydrazide N′Benzylidene↑ DNA intercalation

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .
  • Waste disposal : Neutralize acidic residues before disposal; halogenated waste requires segregated storage .

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